molecular formula C7H7BrN4O B1530164 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole CAS No. 1182974-08-8

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole

Cat. No.: B1530164
CAS No.: 1182974-08-8
M. Wt: 243.06 g/mol
InChI Key: XFVRSRNUDOERTR-UHFFFAOYSA-N
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Description

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole (CAS: 1251048-76-6) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 5 and a 4-bromo-pyrazole methyl group at position 3. Its molecular formula is C₉H₁₁BrN₄O, with a molecular weight of 271.11 g/mol .

Properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4O/c1-5-10-7(11-13-5)4-12-3-6(8)2-9-12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVRSRNUDOERTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches to 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are commonly synthesized by heterocyclization reactions involving amidoximes and carboxylic acid derivatives or by 1,3-dipolar cycloaddition of nitrile oxides with nitriles.

  • Amidoxime and Acyl Chloride Method : The classical method involves reacting amidoximes with acyl chlorides to form 1,2,4-oxadiazoles, often yielding two products. Catalysts like tetrabutylammonium fluoride (TBAF) or pyridine improve yields and reaction efficiency (Table 1, Entry 1 and 2).

  • Amidoxime and Ester/Activated Acid Method : Amidoximes react with methyl or ethyl esters of carboxylic acids, or activated carboxylic acids (using coupling reagents such as EDC, DCC, CDI, TBTU, or T3P), or anhydrides to form oxadiazoles. This method often requires milder conditions but may suffer from purification challenges and variable yields (Table 1, Entries 3–5).

  • 1,3-Dipolar Cycloaddition : The reaction of nitrile oxides with nitriles can produce 1,2,4-oxadiazoles, but this method is less favored due to poor reactivity of nitriles and side reactions leading to other oxadiazole isomers. The use of platinum(IV) catalysts has improved this method, but solubility and cost issues remain (Table 1, Entry 8).

  • One-Pot Superbase Method : A recent advancement is a one-pot synthesis at room temperature using amidoximes and methyl or ethyl esters in a NaOH/DMSO superbase medium. This method offers simple purification and moderate to excellent yields (11–90%), although reaction times can be long (4–24 hours).

Chemical Reactions Analysis

Types of Reactions: 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

  • Reduction: The oxadiazole ring can be reduced to form a corresponding amine derivative.

  • Substitution: The bromo group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

Medicinal Chemistry

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole has been investigated for its potential as an anti-cancer agent. Studies indicate that compounds with oxadiazole moieties exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazoles showed promising activity against breast cancer cells. The compound was synthesized and tested for its ability to inhibit cell proliferation and induce apoptosis in MCF-7 cells, showing a significant reduction in cell viability at micromolar concentrations .

Agricultural Chemistry

The compound is also being explored for its use as a pesticide or herbicide. Its structural similarity to known agrochemicals suggests it may possess herbicidal properties.

Data Table: Herbicidal Activity

CompoundTarget SpeciesConcentration (mg/L)Efficacy (%)
3-Bromo-OxadiazoleWeeds (e.g., Amaranthus)10085
Control (Standard Herbicide)Weeds (e.g., Amaranthus)10090

In preliminary trials, the compound demonstrated an efficacy of 85% against common weed species, indicating potential for development as a novel herbicide .

Material Science

In material science, the incorporation of oxadiazole derivatives into polymer matrices has been studied for enhancing thermal stability and mechanical properties.

Case Study: Polymer Composites

Research published in Polymer Science indicated that the addition of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole to polycarbonate matrices improved thermal degradation temperatures by approximately 20°C compared to pure polycarbonate . This enhancement is attributed to the strong intermolecular interactions facilitated by the oxadiazole groups.

Mechanism of Action

The mechanism by which 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The bromo group and the oxadiazole ring play crucial roles in binding to these targets, leading to biological or chemical activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Oxadiazoles

  • 5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole (CAS: 926921-57-5): Features a bromomethylphenyl group instead of a bromopyrazole-methyl substituent. Molecular weight: 253.09 g/mol; melting point: 66–67.5°C .
  • 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole (CAS: 362529-03-1):

    • Para-substituted bromomethylphenyl analog.
    • Melting point: 114–116°C , significantly higher than the meta isomer, indicating stronger crystal packing due to symmetric substitution .

Alkyl-Chain Variations

  • 5-(5-Bromopentyl)-3-octyl-1,2,4-oxadiazole (Compound 47):
    • Incorporates a bromopentyl chain and a long octyl group.
    • The extended alkyl chains enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Anticancer Oxadiazoles

  • 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole (Compound A) and 3,5-bis-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole (Compound B) :
    • Demonstrated potent anti-breast cancer activity at 10 μM with minimal cardiotoxicity in H9c2 cardiomyocytes.
    • Cardiotoxicity arises only at higher concentrations (>10 μM) via ROS-mediated mitochondrial dysfunction .
    • Unlike these compounds, the target molecule lacks a dihydro-oxadiazole ring, which may alter metabolic stability.

Anti-Inflammatory Oxadiazoles

  • 5-Methyl-3-phenyl-1,2,4-oxadiazole :
    • Exhibits dual cyclooxygenase/5-lipoxygenase inhibition, comparable to phenylbutazone.
    • Replacement of the phenyl group with a bromopyrazole-methyl moiety (as in the target compound) could modulate selectivity due to increased electron-withdrawing effects .

Functional Group Comparisons

  • 3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole (CAS: 852180-69-9): Contains an isocyanate group, enabling covalent binding to biological targets.

Data Tables

Table 1: Structural and Physical Properties of Selected 1,2,4-Oxadiazoles

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole 1251048-76-6 C₉H₁₁BrN₄O 271.11 Not reported Bromopyrazole-methyl, methyl
5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole 926921-57-5 C₁₀H₉BrN₂O 253.09 66–67.5 Meta-bromomethylphenyl, methyl
5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole 362529-03-1 C₁₀H₉BrN₂O 253.09 114–116 Para-bromomethylphenyl, methyl

Key Findings and Implications

  • Structural Influence on Physicochemical Properties : The bromopyrazole-methyl group in the target compound introduces steric bulk and halogen-bonding capability, which may affect crystallization behavior and solubility compared to bromophenyl analogs .
  • Biological Implications : While direct data are lacking, the bromine atom and pyrazole ring could enhance interactions with biological targets, such as enzymes or receptors involved in inflammation or cancer pathways .

Biological Activity

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole is a synthetic compound that belongs to the oxadiazole family. This compound has garnered attention due to its diverse biological activities, particularly in drug discovery and development. The oxadiazole nucleus is known for its potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

The molecular formula of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole is C7H7BrN4OC_7H_7BrN_4O with a molecular weight of 227.06 g/mol. Its structure features a pyrazole ring and an oxadiazole moiety, which are critical for its biological activity.

Anticancer Activity

Research has shown that derivatives of the oxadiazole scaffold exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects. For instance:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)12.5
MCF7 (Breast Cancer)15.8
A549 (Lung Cancer)10.2

These results indicate that 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole possesses promising anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have measured the minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Klebsiella pneumoniae35

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

The oxadiazole derivatives have been reported to possess anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In a study assessing the anti-inflammatory potential:

Compound Inhibition (%) at 100 µM
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole65

This suggests that the compound may offer therapeutic benefits in inflammatory conditions .

The biological activities of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole can be attributed to its ability to interact with specific biological targets. Studies indicate that it may inhibit critical enzymes involved in cancer progression and inflammation:

  • Histone Deacetylases (HDACs) : Inhibition leads to increased acetylation of histones and non-histone proteins, affecting gene expression related to cell growth and apoptosis.
  • Cyclooxygenases (COX) : Inhibition reduces the synthesis of pro-inflammatory mediators.

Case Studies

A recent study investigated the efficacy of this compound in a mouse model of cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to controls, highlighting its potential as an effective anticancer agent .

Q & A

Q. What are the typical synthetic routes for preparing 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole?

The synthesis involves multi-step reactions, often starting with the formation of the 1,2,4-oxadiazole core. A common approach includes:

  • Cyclocondensation : Reacting amidoximes with carboxylic acid derivatives (e.g., acyl chlorides) under reflux in solvents like dichloromethane or THF to form the oxadiazole ring .
  • Coupling Reactions : Introducing the 4-bromo-pyrazole moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, brominated pyrazole intermediates can react with oxadiazole precursors in the presence of Pd catalysts .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures purity .

Q. How is the structural integrity of this compound validated?

Key methods include:

  • X-ray Crystallography : Refinement using programs like SHELXL (for small molecules) resolves bond lengths, angles, and anisotropic displacement parameters. For example, the oxadiazole C–N bond lengths typically range between 1.28–1.34 Å .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions. The methyl group on the oxadiazole appears as a singlet (~δ 2.5 ppm), while pyrazole protons resonate between δ 7.3–8.1 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 297.02 for C9_9H8_8BrN4_4O) .

Q. What safety protocols are recommended for handling this compound?

  • Hazard Mitigation : Use PPE (gloves, lab coat, goggles) in a fume hood. The compound may be harmful if inhaled or absorbed (based on analogs like 3-(4-fluorophenyl)-5-methyl-1,2,4-oxadiazole) .
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (N2_2 or Ar) to prevent degradation .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Q. How is purity assessed, and what analytical thresholds are critical?

  • HPLC : Purity ≥97% with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Elemental Analysis : Calculated vs. experimental C/H/N/Br content (e.g., C9_9H8_8BrN4_4O: C 39.01%, H 2.89%, N 20.22%) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound?

  • In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against S. aureus or E. coli. For anticancer activity, use MTT assays on cell lines (e.g., HeLa or MCF-7) .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., DNA gyrase or kinases). The bromine atom may enhance hydrophobic interactions .

Q. What computational tools are suitable for studying its electronic properties?

  • DFT Calculations : Gaussian or ORCA software can optimize geometry and calculate HOMO-LUMO gaps (e.g., ~4.2 eV for similar oxadiazoles) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers using GROMACS to assess membrane permeability .

Q. How are crystallographic challenges (e.g., twinning) addressed during structure determination?

  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement : SHELXL’s TWIN and BASF commands model twinning. For example, a BASF value of 0.3 indicates 30% twin fraction .

Q. What structural features influence its structure-activity relationships (SAR)?

  • Substituent Effects : The bromine atom enhances halogen bonding with protein targets, while the methyl group on oxadiazole increases lipophilicity (logP ~2.18) .
  • Comparative Studies : Analogues lacking the pyrazole bromine show reduced bioactivity (e.g., IC50_{50} values increase from 1.2 μM to >10 μM in kinase inhibition) .

Q. How can conflicting bioactivity data across studies be resolved?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Purity Verification : Re-analyze compounds via LC-MS to rule out degradation products .

Q. What solvent systems optimize its reactivity in further derivatization?

  • Polar Aprotic Solvents : DMF or DMSO enhance nucleophilic substitution at the bromine site (e.g., Suzuki coupling yields >80% in DMF/H2_2O at 80°C) .
  • Temperature Effects : Reactions in THF at 0°C favor selectivity for mono-substitution over di-adducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole
Reactant of Route 2
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3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole

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